5-Fluoro-1-méthylindole

Vue d'ensemble

Description

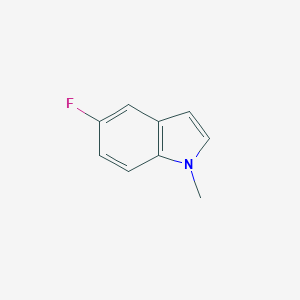

5-Fluoro-1-methylindole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Applications De Recherche Scientifique

5-Fluoro-1-methylindole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

Target of Action

5-Fluoro-1-methylindole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mode of Action

It’s known that indole derivatives interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. By interfering with this system, 5-Fluoro-1-methylindole can inhibit biofilm formation and prodigiosin production .

Biochemical Pathways

Indole derivatives, including 5-Fluoro-1-methylindole, are known to affect various biochemical pathways. For instance, they have been shown to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, 5-Fluoro-1-methylindole can potentially disrupt the production of essential aromatic compounds in bacteria, thereby exerting its antimicrobial effects .

Result of Action

5-Fluoro-1-methylindole has been shown to have potent antibiofilm and antivirulence properties . Specifically, it can dose-dependently reduce both biofilm formation and prodigiosin production . These effects can potentially inhibit the growth and virulence of certain bacterial pathogens, thereby contributing to its antimicrobial activity.

Analyse Biochimique

Biochemical Properties

5-Fluoro-1-methylindole, like other indole derivatives, plays a role in biochemical reactions. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

Indole derivatives, including 5-Fluoro-1-methylindole, have been shown to influence cell function . They impact cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-1-methylindole involves its interactions at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methylindole typically involves the fluorination of 1-methylindole. One common method is the electrophilic fluorination using Selectfluor as the fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding 5-Fluoro-1-methylindole with good selectivity and yield .

Industrial Production Methods

Industrial production of 5-Fluoro-1-methylindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-1-methylindole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

Oxidation: Oxidation reactions can occur at the nitrogen atom or the indole ring, leading to the formation of N-oxides or quinonoid structures.

Reduction: Reduction of 5-Fluoro-1-methylindole can yield dihydroindole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include halogenated indoles, nitroindoles, N-oxides, and various substituted indole derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoroindole: Similar structure but lacks the methyl group at the 1-position.

1-Methylindole: Lacks the fluorine atom at the 5-position.

5-Bromo-1-methylindole: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

5-Fluoro-1-methylindole is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets .

Activité Biologique

5-Fluoro-1-methylindole (5F1MI) is a synthetic compound derived from the indole family, characterized by a fluorine atom at the 5-position and a methyl group at the 1-position. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

- Molecular Formula : C9H8FN

- Molecular Weight : 165.16 g/mol

- Structure : The presence of fluorine enhances the compound's reactivity and biological interactions, making it a valuable scaffold for drug discovery.

5-Fluoro-1-methylindole exhibits biological activity through several mechanisms:

- Interference with Quorum Sensing : Similar to other indole derivatives, it disrupts quorum sensing systems in bacterial pathogens, which is crucial for biofilm formation and virulence.

- Inhibition of the Shikimate Pathway : This pathway is essential for the biosynthesis of aromatic amino acids, and its inhibition can lead to reduced microbial growth.

- Cytotoxic Effects : Research indicates that 5F1MI induces apoptosis in cancer cells by interfering with cellular signaling pathways.

Antimicrobial Activity

5-Fluoro-1-methylindole has shown significant antimicrobial properties against various pathogens:

- Candida albicans : A study screened multiple methylindoles for their ability to inhibit biofilm formation by fluconazole-resistant strains of C. albicans. 5F1MI demonstrated potent activity, significantly reducing biofilm formation at concentrations as low as 0.1 mM .

| Compound | Concentration (mM) | Biofilm Reduction (%) |

|---|---|---|

| 5-Fluoro-1-methylindole | 0.1 | >85% |

| 1-Methylindole-2-carboxylic acid | 0.1 | 91% |

| 5-Methylindole-2-carboxylic acid | 0.1 | 87% |

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Mechanism : It may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.

- Case Study : In vitro studies have shown that derivatives of 5F1MI exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology.

Research Findings

Recent studies have highlighted the diverse applications and mechanisms of action of 5-fluoro-1-methylindole:

- Antiviral Properties : Preliminary research indicates potential antiviral activity against certain viruses, although further studies are needed to elucidate specific mechanisms and efficacy.

- Pharmacophore Modeling : Utilizing pharmacophore modeling techniques has revealed essential structural features necessary for its biological activity, aiding in the design of new derivatives with enhanced efficacy .

Propriétés

IUPAC Name |

5-fluoro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZSNJCMRDNQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406453 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116176-92-2 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.